molecular formula C26H23ClFN3O3S B11092407 (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11092407
M. Wt: 512.0 g/mol
InChI Key: OTUAOYFSVUAYQM-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule that features a thiazinane ring, multiple aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the various aromatic substituents. Key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a thiol and an amine.

    Introduction of Aromatic Substituents: The aromatic rings are introduced through nucleophilic substitution reactions, often using halogenated aromatic compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring and the aromatic substituents.

    Reduction: Reduction reactions can target the carbonyl group in the thiazinane ring.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated aromatic compounds and strong bases or acids are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or material properties. Specific pathways may include inhibition of enzyme activity or binding to receptor sites to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Another complex organic molecule with potential pharmacological applications.

Properties

Molecular Formula

C26H23ClFN3O3S

Molecular Weight

512.0 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-N-(4-fluorophenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-22-12-10-21(11-13-22)30-26-31(15-14-17-2-4-18(27)5-3-17)24(32)16-23(35-26)25(33)29-20-8-6-19(28)7-9-20/h2-13,23H,14-16H2,1H3,(H,29,33)

InChI Key

OTUAOYFSVUAYQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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